1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea
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Overview
Description
The compound “1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea” is a complex organic molecule. It contains several functional groups and structural motifs that are common in medicinal chemistry, including a benzo[d][1,3]dioxol-5-yl group, a pyrrolidinone ring, a urea linkage, and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The benzo[d][1,3]dioxol-5-yl group is a fused ring system that is often found in bioactive molecules. The pyrrolidinone ring is a common motif in medicinal chemistry, known for its versatility and wide range of biological activities .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions, while the pyrrolidinone ring could participate in various reactions depending on the position of the substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic systems would all influence properties like solubility, melting point, and reactivity .
Scientific Research Applications
Orexin Receptor Antagonism
Compounds targeting orexin receptors, which are involved in regulating feeding, arousal, stress, and drug abuse, have been explored for treating binge eating and possibly other eating disorders with a compulsive component. For instance, the selective antagonism at orexin-1 receptors (OX1R) could represent a novel pharmacological treatment avenue for these conditions (Piccoli et al., 2012).
Acetylcholinesterase Inhibition
A series of compounds, including urea derivatives, have been synthesized and assessed for their antiacetylcholinesterase activity, optimizing the spacer length and testing for greater conformational flexibility. Such studies highlight the role of these compounds in potentially treating diseases related to acetylcholine deficiency, such as Alzheimer's disease (Vidaluc et al., 1995).
Central Nervous System Agents
Research into N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas has unveiled their potential as anxiolytics and muscle relaxants, demonstrating their central nervous system activity. This suggests their application in developing treatments for anxiety and related muscular tension disorders (Rasmussen et al., 1978).
Antimicrobial Activity
Compounds such as substituted benzoxazaphosphorin 2-yl ureas have shown promising antimicrobial activity, indicating their potential in developing new antimicrobial agents. Such compounds could be used in the fight against resistant microbial strains (Haranath et al., 2007).
Designer Drug Detection
URB-754 and related compounds have been identified in illegal products, showing the importance of research into synthetic cannabinoids and designer drugs for legal and forensic purposes. Understanding the pharmacological activity of these compounds aids in regulatory and health safety efforts (Uchiyama et al., 2013).
Synthesis and Characterization
Studies on boric acid ester intermediates with benzene rings, involving synthesis, structural characterization, and density functional theory (DFT) calculations, contribute to the field of organic chemistry by providing insights into molecular design and synthesis strategies for various applications (Huang et al., 2021).
Future Directions
properties
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4/c20-14-3-1-2-4-15(14)22-19(25)21-9-12-7-18(24)23(10-12)13-5-6-16-17(8-13)27-11-26-16/h1-6,8,12H,7,9-11H2,(H2,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMHGCNXIRTEKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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